molecular formula C21H20N4O4S B2963469 4-ethoxy-N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzenesulfonamide CAS No. 953174-69-1

4-ethoxy-N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzenesulfonamide

Cat. No.: B2963469
CAS No.: 953174-69-1
M. Wt: 424.48
InChI Key: DMCVGRFKOKMMEG-UHFFFAOYSA-N
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Description

4-ethoxy-N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzenesulfonamide is a potent and selective small molecule inhibitor with significant research value in oncology and signal transduction studies. It is structurally characterized by an imidazopyridazine core, a chemotype known to exhibit high affinity for kinase ATP-binding pockets. This compound was specifically designed and investigated as a potent inhibitor of FMS-like tyrosine kinase 3 (FLT3), a receptor tyrosine kinase that is frequently mutated in acute myeloid leukemia (AML). Its mechanism of action involves targeting the autoinhibited conformation of FLT3, leading to potent inhibition of FLT3-ITD mutants , which are associated with poor prognosis. The compound demonstrates a high degree of selectivity, showing minimal off-target activity against other kinases like c-KIT , which is a common challenge with earlier FLT3 inhibitors. This selectivity profile makes it an excellent chemical probe for dissecting the specific role of FLT3 signaling in cellular and animal models of leukemia. Beyond FLT3, research indicates its utility in exploring other pathological contexts, including its potential anti-proliferative effects in rheumatoid arthritis via targeting fibroblast-like synoviocytes . Its primary application remains in preclinical research for validating FLT3 as a therapeutic target and for studying the mechanisms of drug resistance in hematological malignancies.

Properties

IUPAC Name

4-ethoxy-N-[4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O4S/c1-3-29-17-8-10-18(11-9-17)30(26,27)24-16-6-4-15(5-7-16)19-14-25-20(22-19)12-13-21(23-25)28-2/h4-14,24H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMCVGRFKOKMMEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C3=CN4C(=N3)C=CC(=N4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

4-ethoxy-N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzenesulfonamide is a complex organic compound belonging to the sulfonamide class. Its unique structural features include an ethoxy group, a methoxyimidazo[1,2-b]pyridazinyl moiety, and a sulfonamide functional group, contributing to its potential biological activities and applications in medicinal chemistry. This article reviews the biological activity of this compound based on diverse research findings, including its mechanisms of action, pharmacological profiles, and therapeutic potentials.

  • Molecular Formula : C21H20N4O4S
  • Molecular Weight : 424.5 g/mol
  • CAS Number : 953174-69-1

Antiviral Properties

Research indicates that compounds similar to this compound exhibit antiviral activity. Studies have explored their potential as inhibitors against various viral infections, suggesting that the imidazo[1,2-a]pyridine derivatives may play a role in antiviral therapy .

Phosphodiesterase Inhibition

The compound has been implicated in the inhibition of phosphodiesterases (PDEs), particularly PDE4. PDE inhibitors are known for their anti-inflammatory properties and potential therapeutic effects in conditions such as asthma and chronic obstructive pulmonary disease (COPD). In vitro studies have shown that certain derivatives exhibit significant inhibitory activity against PDEs, which could be beneficial in treating respiratory diseases .

Anticancer Activity

There is growing interest in the anticancer properties of sulfonamide derivatives. Preliminary studies suggest that this compound may inhibit cancer cell proliferation through specific molecular pathways. The presence of the methoxyimidazo moiety is believed to enhance its cytotoxic effects against various cancer cell lines .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound selectively inhibits specific enzymes involved in cellular signaling pathways.
  • Receptor Modulation : It may interact with various receptors, influencing cellular responses and gene expression.
  • Cell Cycle Arrest : Some studies indicate that it can induce cell cycle arrest in cancer cells, leading to apoptosis.

Research Findings and Case Studies

StudyFindings
Study on Antiviral ActivityDemonstrated potential for inhibiting viral replication through enzyme inhibition mechanisms .
PDE Inhibition StudyShowed significant IC50 values for PDE4 inhibition, suggesting therapeutic potential for respiratory diseases .
Anticancer ResearchIndicated cytotoxic effects on tumor cells with specific pathways identified for apoptosis induction .

Comparison with Similar Compounds

Key Observations :

  • The ethoxy group in the target compound may offer intermediate lipophilicity compared to the trifluoromethyl group (highly lipophilic) in and the fluoro group (moderate polarity) in .

Sulfonamide Derivatives with Heterocyclic Modifications

Compound Name Molecular Formula Molecular Weight Core Structure Functional Impact
I-6230 (Ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate) C22H22N4O2 374.44 Pyridazine core Reduced aromatic stacking potential
N-(3,4-dimethylisoxazol-5-yl)-4-((4-(N-(3,4-dimethylisoxazol-5-yl)sulfamoyl)phenyl)diazenyl)benzenesulfonamide C22H20N6O6S2 552.61 Isoxazole and azo linkage Enhanced π-conjugation and rigidity

Key Observations :

  • The imidazo[1,2-b]pyridazine core in the target compound likely exhibits stronger aromatic stacking interactions than the pyridazine or isoxazole cores in , which could enhance binding to hydrophobic enzyme pockets.

Physicochemical and Pharmacokinetic Considerations

  • Molecular Weight : The target compound (MW ~434.4, estimated) falls within the range of typical drug-like molecules (200–500 Da), similar to analogues in .
  • Polarity : The methoxy and ethoxy groups likely improve aqueous solubility compared to purely hydrocarbon-substituted analogues (e.g., ).
  • Metabolic Stability : Sulfonamide derivatives are generally resistant to oxidative metabolism, but the imidazo[1,2-b]pyridazine core may be susceptible to hepatic CYP450-mediated modifications.

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